molecular formula C9H12O3S B1614935 (4-(Ethylsulfonyl)phenyl)methanol CAS No. 917396-45-3

(4-(Ethylsulfonyl)phenyl)methanol

Cat. No.: B1614935
CAS No.: 917396-45-3
M. Wt: 200.26 g/mol
InChI Key: XQKMHPAHBSZQGW-UHFFFAOYSA-N
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Description

(4-(Ethylsulfonyl)phenyl)methanol is an organic compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol . This compound features a phenyl ring substituted with an ethylsulfonyl group and a methanol group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethylsulfonyl)phenyl)methanol typically involves the sulfonation of a phenylmethanol derivative. One common method includes the reaction of 4-bromophenylmethanol with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

(4-(Ethylsulfonyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(Ethylsulfonyl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Ethylsulfonyl)phenyl)methanol largely depends on its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The ethylsulfonyl group can act as an electron-withdrawing group, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    (4-Methylsulfonyl)phenylmethanol: Similar structure but with a methyl group instead of an ethyl group.

    (4-Chlorosulfonyl)phenylmethanol: Contains a chlorosulfonyl group instead of an ethylsulfonyl group.

    (4-Nitrophenyl)methanol: Features a nitro group instead of a sulfonyl group.

Uniqueness

The ethylsulfonyl group provides a balance between electron-withdrawing effects and steric hindrance, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(4-ethylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKMHPAHBSZQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341344
Record name (4-(ethylsulfonyl)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917396-45-3
Record name (4-(ethylsulfonyl)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 4-(ethylsulfonyl)benzoic acid (500 mg, 2.33 mmol) in THF (5 mL) at 0° C. under argon was added 1 M borane in THF solution (3.5 mL, 3.5 mmol). The reaction mixture was stirred at 70° C. for 20 min. The reaction mixture was then cooled to room temperature, and the THF was removed under reduced pressure. The residue thus obtained was diluted with methanol (5 mL) and stirred for 5 min. Methanol was then removed under reduced pressure. This process was repeated two more times to ensure complete methanolysis of any borane complex. After residual solvent removal under vacuum, 420 mg of the title compound was obtained as a colorless gum. HPLC/MS: retention time=1.373 min, [M+H]+=201.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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